molecular formula C12H13NS B14138800 N,N-dimethyl-4-(2-thienyl)aniline

N,N-dimethyl-4-(2-thienyl)aniline

Cat. No.: B14138800
M. Wt: 203.31 g/mol
InChI Key: OBOJATQRERVNCF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(2-thienyl)aniline is an aromatic amine derivative featuring a dimethylamino group and a 2-thienyl substituent on a benzene ring. The thienyl group, a sulfur-containing heterocycle, confers electron-rich properties, enhancing conjugation and influencing optoelectronic behavior.

Properties

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

N,N-dimethyl-4-thiophen-2-ylaniline

InChI

InChI=1S/C12H13NS/c1-13(2)11-7-5-10(6-8-11)12-4-3-9-14-12/h3-9H,1-2H3

InChI Key

OBOJATQRERVNCF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(thiophen-2-yl)aniline typically involves the reaction of 4-(thiophen-2-yl)aniline with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or ethanol under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitrating agents

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiophene derivatives

    Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

Chemistry: N,N-Dimethyl-4-(thiophen-2-yl)aniline is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of organic semiconductors and conductive polymers .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding .

Medicine: The compound’s unique structure allows it to be explored for potential therapeutic applications. It is investigated for its antimicrobial, anti-inflammatory, and anticancer properties .

Industry: In the industrial sector, N,N-Dimethyl-4-(thiophen-2-yl)aniline is used in the production of dyes, pigments, and other specialty chemicals. Its role in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) is also noteworthy .

Mechanism of Action

The mechanism by which N,N-Dimethyl-4-(thiophen-2-yl)aniline exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiophene ring and dimethylamino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Optical Properties

Thienyl-Containing Analogs
  • 4-(2-Thienyl)-N,N-bis[4-(2-thienyl)phenyl]aniline (C₃₀H₂₁NS₃, M = 491.69 g/mol, ):
    This tris-thienyl-substituted compound exhibits extended conjugation due to additional thienyl groups. Compared to N,N-dimethyl-4-(2-thienyl)aniline, the increased π-system likely redshifts absorption/emission wavelengths and enhances charge carrier mobility, making it suitable for organic light-emitting diodes (OLEDs).

  • N,N-Dimethyl-4-(5-methyl-4H-cyclopenta[b]thiophen-6-yl)aniline (C₁₆H₁₇NS, M = 255.38 g/mol, ): The fused cyclopentathiophene ring introduces steric and electronic effects.
Electron-Withdrawing vs. Electron-Donating Substituents
  • N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline (): The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring. This contrasts with the electron-rich thienyl group in the target compound, which may enhance hole-transport properties in semiconductor applications.
  • N,N-Dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline (): The quinoline-ethynyl substituent enables twisted intramolecular charge transfer (TICT), resulting in a mega-Stokes shift (Δλ > 150 nm) and temperature-dependent fluorescence. The thienyl group in the target compound may lack such steric hindrance, leading to simpler emission profiles.

Fluorescence and Quantum Yield Comparisons

  • Pyrimido[1,2-b]indazol-4-yl Derivatives (e.g., Compound 4e, ΦF = 0.068, ):
    Rigid heterocyclic substituents like pyrimidoindazolyl enhance fluorescence quantum yields by restricting rotational relaxation. The thienyl group, while conjugated, may yield lower ΦF due to fewer structural constraints.

Physical State and Solubility

  • Solid vs. Oily Products : Derivatives like N,N-dimethyl-4-(1-propylpyrrolidin-3-yl)aniline () are isolated as oils, whereas thienyl-containing analogs (Evidences 6, 7) form yellow solids. The physical state impacts processability in device fabrication.

Biological Activity

N,N-Dimethyl-4-(2-thienyl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and cytotoxic effects based on recent research findings.

Chemical Structure and Properties

This compound features a thienyl group attached to a dimethylated aniline structure. The presence of the thienyl moiety is significant as it can influence the compound's biological properties through electronic and steric effects.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Table 1: Inhibition of COX Enzymes by this compound

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound19.45 ± 0.0731.4 ± 0.12

The above table demonstrates the inhibitory concentration (IC50) values for COX-1 and COX-2 enzymes, indicating that this compound exhibits moderate inhibition, particularly against COX-1 compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies have evaluated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus15.625
Escherichia coli31.25
Pseudomonas aeruginosa62.5

These results indicate that this compound possesses bactericidal activity against certain strains, with lower MIC values suggesting higher potency against Staphylococcus aureus compared to other tested bacteria .

Cytotoxic Effects

Beyond its anti-inflammatory and antimicrobial activities, the cytotoxic effects of this compound have been explored in cancer cell lines. Studies have indicated that this compound may induce apoptosis in specific cancer cell types.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study involving human breast cancer cell lines, this compound showed significant cytotoxicity with an IC50 value of approximately 25 μM. The mechanism of action appears to involve the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural characteristics. The thienyl group contributes to its lipophilicity and ability to interact with cellular targets effectively.

Key Findings from SAR Studies

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups enhances the compound's reactivity and biological activity.
  • Substituent Positioning : Variations in the positioning of substituents on the aniline ring significantly impact both anti-inflammatory and antimicrobial activities.

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